1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodophenyl moiety. It is often used in organic synthesis and medicinal chemistry for the development of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting the Boc-protected pyrrolidine with 4-iodobenzyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, such as carboxylation of the corresponding ester or nitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butoxycarbonyl)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
1-(Tert-butoxycarbonyl)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
1-(Tert-butoxycarbonyl)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodophenyl group in 1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom and can participate in different types of chemical reactions, such as oxidative addition and halogen bonding, which can influence the compound’s reactivity and interactions.
Properties
IUPAC Name |
2-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXNFISDKPVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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